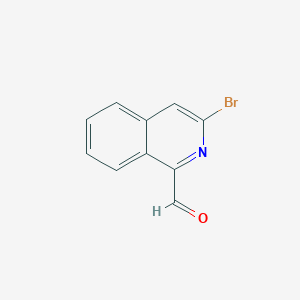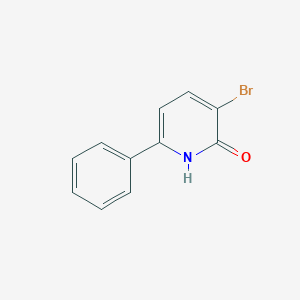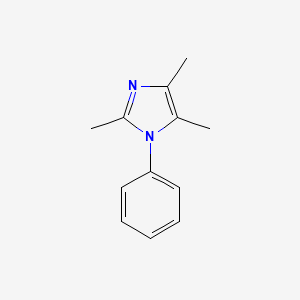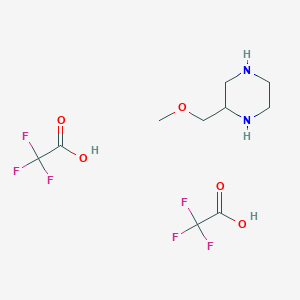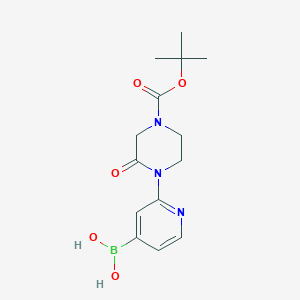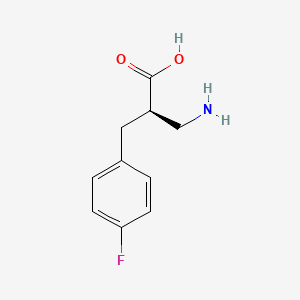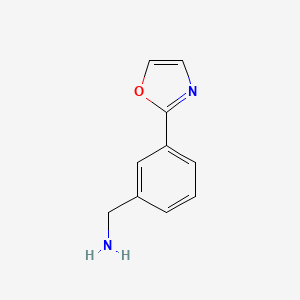![molecular formula C12H14N4 B15222447 [2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
[2,2'-Bipyridine]-4,4'-diyldimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bipyridine]-4,4’-diyldimethanamine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a methylene bridge at the 4,4’ positions. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound’s unique structure allows it to act as a bidentate ligand, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-4,4’-diyldimethanamine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halide precursors and halogen-substituted heterocycles . This method is favored for its high yield and mild reaction conditions. Another approach involves the Ullmann coupling, where a keto bromo-pyridine undergoes homocoupling under NiCl2/Zn/PPh3 conditions .
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-4,4’-diyldimethanamine often employs large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysis has been explored to improve yield and reduce reaction times . Additionally, alternative pathways involving sulfur and phosphorus compounds have been developed to address the challenges associated with traditional catalysis methods .
化学反応の分析
Types of Reactions
[2,2’-Bipyridine]-4,4’-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions typically involve the addition of hydrogen to the pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially when coordinated to metal centers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as methoxide for substitution reactions . The reaction conditions often involve the use of metal catalysts to facilitate the processes.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
科学的研究の応用
[2,2’-Bipyridine]-4,4’-diyldimethanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of [2,2’-Bipyridine]-4,4’-diyldimethanamine primarily involves its ability to chelate metal ions. By forming stable complexes with metals, the compound can influence various biochemical pathways. For example, its coordination with ruthenium ions has been shown to enhance luminescence properties, which is useful in imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the methylene bridge.
4,4’-Bipyridine: Similar in structure but with different coordination properties due to the position of the nitrogen atoms.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination chemistry but a different ring structure.
Uniqueness
[2,2’-Bipyridine]-4,4’-diyldimethanamine is unique due to its methylene bridge, which provides additional flexibility and steric properties compared to other bipyridine derivatives. This structural feature allows for the formation of more diverse and stable metal complexes, enhancing its utility in various applications .
特性
分子式 |
C12H14N4 |
|---|---|
分子量 |
214.27 g/mol |
IUPAC名 |
[2-[4-(aminomethyl)pyridin-2-yl]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H14N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8,13-14H2 |
InChIキー |
LFSSTBJPULQNQH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CN)C2=NC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


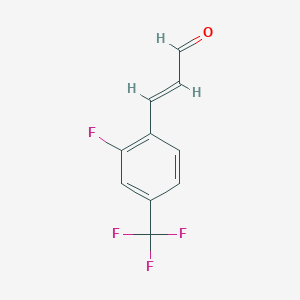

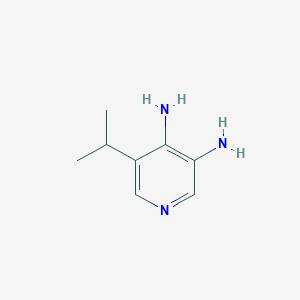
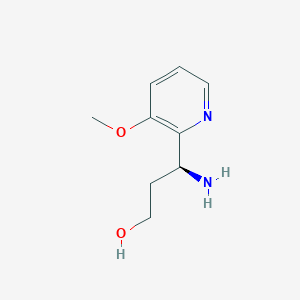
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
